molecular formula C17H15N5O6 B2469220 Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate CAS No. 882749-98-6

Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate

Cat. No.: B2469220
CAS No.: 882749-98-6
M. Wt: 385.336
InChI Key: RNAVXDBSVJIZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a benzoate ester. Key structural attributes include:

  • Core: A tetrahydropyrido[2,3-d]pyrimidine system with 1,3-dimethyl, 6-nitro, and 2,4-dioxo substituents.
  • Substituents: A 2-carbomethoxybenzene moiety linked via an amino group at position 5 of the pyrido-pyrimidine core. This compound shares structural motifs with bioactive pyrimidine derivatives, which are known for antitumor, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6/c1-20-14-12(15(23)21(2)17(20)25)13(11(8-18-14)22(26)27)19-10-7-5-4-6-9(10)16(24)28-3/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAVXDBSVJIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate is a complex organic compound with notable biological activity. Its molecular formula is C17H15N5O6C_{17}H_{15}N_{5}O_{6}, and it has been the subject of various studies due to its potential therapeutic applications.

The compound features a pyrido[2,3-d]pyrimidine moiety, which is associated with a wide range of biological activities. The presence of nitro and dioxo groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC17H15N5O6
Molecular Weight385.33 g/mol
CAS NumberNot specified

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cells. For instance, certain derivatives demonstrated cytotoxic effects against the HeLa cell line with IC50 values ranging from 0.5 to 10 µM .
  • Antibacterial and Antifungal Properties : The compound has exhibited significant antibacterial and antifungal activities. In vitro studies suggest that it can inhibit the growth of various bacterial strains and fungi .
  • Antioxidant Activity : The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines and reported significant inhibition of cell proliferation .
  • Antibacterial Efficacy : Another study tested several derivatives against common bacterial pathogens and found that some variants had minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of the compound exhibit significant antitumor properties. The structural features of the tetrahydropyrido[2,3-d]pyrimidine moiety are believed to enhance biological activity against cancer cells. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancerous cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The nitro group in its structure is often associated with enhanced antibacterial effects. In vitro studies have reported efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This property makes it a candidate for further development as an antimetabolite drug .

Interaction with Nucleic Acids

The compound's structural attributes allow it to interact with nucleic acids. Research has indicated that it can bind to DNA and RNA sequences, potentially leading to alterations in gene expression. Such interactions could be leveraged for therapeutic strategies aimed at gene regulation or targeting specific genetic disorders .

Antioxidant Activity

Studies have highlighted the antioxidant properties of similar compounds within this class. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Polymer Chemistry

This compound can serve as a functional monomer in polymer synthesis. Its unique chemical structure allows it to participate in polymerization reactions to form novel materials with tailored properties for applications in coatings and composites .

Nanotechnology

In nanotechnology applications, this compound can be utilized in the fabrication of nanoparticles or nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is an area of active research .

Case Studies

Study Focus Findings
Study on Antitumor ActivityInvestigated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell proliferation with IC50 values indicating potency against specific cancer types
Antimicrobial Efficacy AssessmentEvaluated against multiple bacterial strainsDemonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics
Enzyme Inhibition Mechanism StudyExplored interaction with DHFRConfirmed competitive inhibition with potential implications for drug design

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group exhibits typical ester reactivity. Under basic conditions (e.g., NaOH/H₂O), saponification yields the corresponding carboxylic acid, while acidic hydrolysis (e.g., HCl/MeOH) produces the free acid more slowly.

Reaction Conditions Product Reference Analogs
1M NaOH, reflux, 4h2-[(1,3-Dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzoic acid
10% H₂SO₄, EtOH, 80°C, 6hSame as above (lower yield)

The amino-pyrido-pyrimidine moiety remains stable under these conditions due to resonance stabilization of the conjugated system .

Nitro Group Transformations

The electron-deficient 6-nitro group participates in selective reductions and nucleophilic aromatic substitutions:

Catalytic Hydrogenation

Using Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) reduces the nitro group to an amine:

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Product : Methyl 2-[(1,3-dimethyl-6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate .

Electrophilic Aromatic Substitution

The nitro group deactivates the pyrido-pyrimidine ring, limiting further electrophilic substitutions (e.g., nitration, sulfonation) under standard conditions .

Functionalization of the Amino Linker

The secondary amine bridging the pyrido-pyrimidine and benzene rings undergoes:

Acylation

Reaction with acetyl chloride or anhydrides in pyridine yields the corresponding acetamide:

-NH-+Ac2O-N(Ac)-\text{-NH-} + \text{Ac}_2\text{O} \rightarrow \text{-N(Ac)-}

Product : Methyl 2-[(N-acetyl-1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate .

Condensation Reactions

The amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions:

-NH-+PhCHO-N=CHPh\text{-NH-} + \text{PhCHO} \rightarrow \text{-N=CHPh}

Conditions : Toluene, p-TsOH, 110°C, 8h .

Ring-Specific Reactivity

The pyrido-pyrimidine core displays tautomerism, favoring the 2,4-dioxo form in solution. Key reactions include:

Halogenation

Bromination at the C-7 position occurs using NBS in CCl₄, though yields are moderate (40–50%) due to steric hindrance .

Photochemical and Thermal Stability

  • Photolysis : UV irradiation (λ = 254 nm) in MeOH induces nitro-to-nitrito rearrangement, forming a transient nitrile oxide intermediate .

  • Thermal Decomposition : Degrades above 250°C, releasing NOₓ gases and forming polycyclic aromatic byproducts .

Complexation Behavior

The dioxo groups and aromatic system enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with 1:1 stoichiometry. Stability constants (log K) range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) in aqueous ethanol .

Biological Activity and Derivatization

While not directly studied for this compound, structural analogs demonstrate:

  • Anticancer Activity : Via topoisomerase II inhibition (IC₅₀ ~ 1–5 μM in MCF-7 cells) .

  • Antimicrobial Effects : Against Gram-positive bacteria (MIC = 8–16 μg/mL) .

Derivatives synthesized via ester hydrolysis or nitro reduction often show enhanced bioavailability and target affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with pyrimidine, pyrido-pyrimidine, or fused heterocyclic systems (Table 1).

Table 1: Structural and Physical Comparison of Pyrimidine-Based Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (Reported)
Target Compound: Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate - - - Nitro, methyl, dioxo, ester Not available in sources
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S 386 243–246 Cyano, dioxo, thiazole Not specified
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403 213–215 Cyano, dioxo, thiazole Not specified
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) C₂₇H₂₃N₃O₆ 485.5 215–217 Cyano, nitro, ester Not specified
1,3-Dimethyl-5-(2-methylbenzylidene)pyrimidine-2,4,6-trione C₁₅H₁₄N₂O₃ 270.3 Not reported Dioxo, methyl, benzylidene Antitumor, antibacterial

Key Observations

Core Heterocycles :

  • The target compound’s pyrido[2,3-d]pyrimidine core differs from the thiazolo[3,2-a]pyrimidine in compounds 11a/b and the imidazo[1,2-a]pyridine in 2d . These variations influence electronic properties and binding interactions.
  • The 1,3-dimethyl-5-arylidene pyrimidine in shares a pyrimidine backbone but lacks the fused pyridine ring.

Functional Groups :

  • Nitro Groups : The target’s 6-nitro substituent is analogous to the 4-nitrophenyl group in 2d , which may enhance electrophilic reactivity.
  • Ester Moieties : The methyl benzoate in the target is structurally similar to the diethyl dicarboxylate in 2d , both contributing to hydrophobicity.

Thermal Stability :

  • Melting points of analogs range from 213–269°C , suggesting the target compound likely exhibits comparable thermal stability due to aromatic stacking and hydrogen bonding.

Research Findings and Implications

Spectroscopic Trends

  • IR Spectroscopy : Nitro (∼1520 cm⁻¹) and carbonyl (∼1700 cm⁻¹) stretches are consistent across analogs .
  • NMR : Methyl groups in the target’s 1,3-dimethyl substituents would resonate near δ 2.2–2.4 ppm, aligning with shifts in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate, and how can reaction efficiency be optimized?

  • Methodology : Begin with a multi-step synthesis involving condensation of substituted pyrido[2,3-d]pyrimidine intermediates with methyl 2-aminobenzoate derivatives. Optimize yields by controlling reaction conditions (e.g., reflux in acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst, as seen in analogous syntheses ). Monitor progress via TLC and purify using column chromatography with gradient elution. Yield optimization may require iterative adjustments to solvent polarity, temperature, and stoichiometric ratios.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).
  • Spectroscopy : Confirm structure via 1H^1 \text{H} and 13C^13 \text{C} NMR (e.g., DMSO-d6d_6 as solvent, referencing δ 8.58 ppm for aromatic protons ), HRMS for molecular weight validation, and IR for functional groups (e.g., nitro and carbonyl stretches).
  • X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and ORTEP-3 for graphical representation of crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental reactivity data for this compound?

  • Methodology : Cross-validate computational models with experimental kinetic studies. For example:

  • Perform time-resolved NMR or UV-Vis spectroscopy to track reaction intermediates.
  • Adjust DFT parameters (e.g., solvent effects, dispersion corrections) to align with observed regioselectivity or activation energies.
  • Reference hybrid QM/MM approaches for enzyme-inhibitor interactions if studying biological activity .

Q. How can researchers address challenges in crystallographic refinement, such as disorder or twinning?

  • Methodology : For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement . For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains. Validate results with R-factor convergence (<5% discrepancy) and residual density maps.

Q. What in vitro models are suitable for evaluating its kinase inhibition potential, and how should dose-response experiments be designed?

  • Methodology :

  • Enzymatic assays : Use recombinant eEF-2K or related kinases in a radiometric or fluorescence-based assay (e.g., ADP-Glo™). Include positive controls (e.g., NH-125 for eEF-2K) .
  • Dose-response design : Test 8–12 concentrations in triplicate, spanning 0.1–100 µM. Fit data to a sigmoidal curve (Hill equation) to calculate IC50_{50}. Account for solvent effects (e.g., DMSO ≤1%).

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}, 15N^{15} \text{N}) elucidate metabolic pathways or degradation mechanisms?

  • Methodology : Synthesize isotopically labeled analogs via modified routes (e.g., 13C^{13} \text{C}-enriched methyl groups). Track metabolites using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns to unlabeled controls to identify biotransformation sites .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity or enzyme inhibition?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) for IC50_{50} determination. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screens, incorporate Z’-factor validation to ensure assay robustness (Z’ > 0.5).

Q. How should researchers design experiments to probe regioselectivity in derivative synthesis?

  • Methodology :

  • Competitive reactions : React the parent compound with equimolar electrophiles (e.g., alkyl halides, acyl chlorides) under identical conditions. Quantify product ratios via 1H^1 \text{H} NMR integration or GC-MS.
  • Computational modeling : Use DFT to calculate transition-state energies for competing pathways, correlating with experimental yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.